molecular formula C10H12N4O2 B5807608 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B5807608
M. Wt: 220.23 g/mol
InChI Key: BOPLDFNLSKYJSN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-ethyl-substituted pyrazole core and a 5-methylisoxazol-3-yl carboxamide group. Pyrazole derivatives are renowned for their versatility in drug discovery due to their ability to modulate biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The 5-methylisoxazol-3-yl moiety, present in both the target compound and 47f, is associated with antimicrobial and pesticidal activity, as seen in related studies .

Properties

IUPAC Name

1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-14-6-8(5-11-14)10(15)12-9-4-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPLDFNLSKYJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-dicarbonyl compounds.

    Coupling of the Rings: The isoxazole and pyrazole rings are then coupled through a series of reactions, often involving amide bond formation.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s ethyl group may require optimization compared to methyl-substituted analogs like 47f, which achieved a 75% yield via HBTU/DIPEA-mediated coupling in DMF . Lower yields in analogs like 24 (45%) highlight challenges with thiosemicarbazide-based syntheses .
  • Substituent Effects: Isoxazole vs. Ethyl vs.

Physicochemical and Spectroscopic Data

  • Melting Points : Methyl-substituted analogs (e.g., 3a: 133–135°C) exhibit higher crystallinity than ethylated compounds, which may impact formulation .
  • Spectroscopic Trends : The presence of electron-withdrawing groups (e.g., chloro in 3a) shifts NMR signals downfield, whereas the target’s ethyl and isoxazole groups may produce distinct ^1H-NMR patterns .

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